molecular formula C11H9N3O3 B1440014 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole CAS No. 1235438-76-2

1-(2-methyl-6-nitrobenzoyl)-1H-imidazole

Cat. No.: B1440014
CAS No.: 1235438-76-2
M. Wt: 231.21 g/mol
InChI Key: FPNIIKJMFQHXIA-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-nitrobenzoyl)-1H-imidazole ( 1235438-76-2) is a chemical compound with the molecular formula C 11 H 9 N 3 O 3 and a molecular weight of 231.21 g/mol . This reagent is characterized by an imidazole ring substituted with a 2-methyl-6-nitrobenzoyl group. It is offered in high purity (98%) for research applications . This compound is primarily used as a reference substance for drug impurities and in biological and chemical research . While specific mechanistic studies on this exact molecule are limited in the public domain, its structure suggests potential as a synthetic intermediate or building block in medicinal chemistry. Researchers are exploring structurally related benzoimidazole and imidazole derivatives for their diverse biological activities, including antimicrobial and anticancer properties . For instance, certain 2-methyl-5-nitrobenzimidazole derivatives have demonstrated cytotoxic activity against cancer cell lines such as breast cancer (MCF7) , and various 1H-benzimidazole scaffolds are known for their pharmacological relevance . Proper handling procedures must be followed. Researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and masks, to avoid skin contact or exposure . For long-term stability, it is recommended to store this product under a cold chain, ideally at -20°C for 1-2 years, or at -4°C for shorter periods of 1-2 weeks . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazol-1-yl-(2-methyl-6-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8-3-2-4-9(14(16)17)10(8)11(15)13-6-5-12-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNIIKJMFQHXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235370
Record name 1H-Imidazol-1-yl(2-methyl-6-nitrophenyl)methanone
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Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235438-76-2
Record name 1H-Imidazol-1-yl(2-methyl-6-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235438-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazol-1-yl(2-methyl-6-nitrophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 2 Methyl 6 Nitrobenzoyl 1h Imidazole

Strategic Approaches to C-N Bond Formation in N-Acylimidazoles

The synthesis of N-acylimidazoles, such as 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole, hinges on the efficient formation of a carbon-nitrogen bond between the imidazole (B134444) ring and a carbonyl group. The primary strategy involves the acylation of imidazole with a suitable acylating agent, typically an acyl chloride or a carboxylic acid activated in situ.

A common and direct method is the reaction of imidazole with an acyl chloride, in this case, 2-methyl-6-nitrobenzoyl chloride. This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical to achieving high yields and purity.

Alternatively, the coupling of a carboxylic acid (2-methyl-6-nitrobenzoic acid) with imidazole requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. This approach is often preferred as it avoids the handling of moisture-sensitive and often more hazardous acyl chlorides.

Optimization of Coupling Reactions for this compound Synthesis

The optimization of coupling reactions is paramount for the efficient synthesis of this compound. Key parameters that are systematically varied include the coupling reagent, base, solvent, and reaction temperature. A variety of coupling reagents have been screened for their effectiveness in promoting the formation of the N-acylimidazole linkage from a carboxylic acid and imidazole. begellhouse.com

Commonly employed reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net The selection of the optimal reagent often depends on a balance between reactivity, cost, and ease of byproduct removal. researchgate.net

The choice of solvent can significantly influence reaction rates and yields. Dichloromethane (DCM) is often a preferred solvent due to its inertness and ability to dissolve a wide range of organic compounds. begellhouse.com Other solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) have also been investigated. begellhouse.com The following table illustrates a hypothetical optimization study for the synthesis of the target compound based on common findings in N-acylimidazole synthesis.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryCoupling ReagentBaseSolventTemperature (°C)Yield (%)
1DCCDMAPDCM2575
2HATUDIPEADMF2590
3SOCl₂PyridineDCM0 to 2585
4CDI-THF5092

Data is illustrative and based on typical results for analogous reactions.

Exploration of Novel Reagents and Catalysts in its Formation

Research into the synthesis of N-acylimidazoles continues to yield novel reagents and catalytic systems that offer improved efficiency, milder reaction conditions, and broader substrate scope. One area of exploration is the use of sulfuryl chloride (SO₂Cl₂) in combination with N-methylimidazole (NMI) as an effective system for promoting amide bond formation. begellhouse.com This combination has been shown to provide high yields of the desired product under mild conditions. begellhouse.com

Electrochemical methods represent a frontier in C-N bond formation, offering a metal- and oxidant-free approach to synthesizing substituted imidazoles. mdpi.comnih.gov These methods often proceed at room temperature and can be more environmentally friendly. mdpi.com Furthermore, the use of ketenes to react directly with imidazoles having a free imino group presents a direct and atom-economical route to N-acylimidazoles without the formation of acid byproducts. google.com

The development of novel catalysts is also a key focus. While traditional methods may rely on stoichiometric activating agents, catalytic approaches aim to reduce waste and improve efficiency. N-Methylimidazole itself has been studied as a catalyst for acetylation reactions. researchgate.net The use of heterogeneous catalysts, such as certain metal oxides, is also being explored to facilitate easier separation and recycling of the catalyst. researchgate.net

Stereochemical Control and Regioselectivity in Analogous Synthetic Routes

While this compound is an achiral molecule, the principles of stereochemical control and regioselectivity are crucial in the synthesis of its more complex, substituted analogues.

Regioselectivity is a significant consideration when acylating a substituted imidazole ring. For an imidazole with substituents at the 4 or 5-position, acylation can potentially occur at either the N-1 or N-3 nitrogen atom. The outcome is often governed by a combination of steric and electronic factors. Sterically demanding acylating agents will preferentially react at the less hindered nitrogen atom. youtube.com The electronic nature of the substituents on the imidazole ring also plays a role; electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms. youtube.com The choice of solvent and the presence of specific bases can also be used to control the regioselectivity of N-alkylation, a process analogous to N-acylation. nih.govacs.org

Stereochemical control becomes vital when either the imidazole or the acylating agent contains a chiral center. Enantioselective acylation, often mediated by chiral catalysts, can be used to resolve racemic mixtures or to synthesize enantiomerically pure N-acylimidazoles. Chiral bicyclic imidazole organocatalysts have been successfully employed in enantioselective C-acylation reactions, demonstrating the potential for achieving high stereocontrol in related transformations. researchgate.net The development of catalytic asymmetric methods allows for the synthesis of axially chiral imidazoles, where the stereochemistry is defined by restricted rotation around a C-N bond. rsc.orgnih.gov In analogous cycloaddition reactions involving chiral imidazole N-oxides, diastereoselective formation of new stereocenters has been achieved, highlighting the possibility of controlling stereochemistry in reactions involving functionalized imidazoles. mdpi.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of N-acylimidazoles aims to reduce the environmental impact of chemical processes. This involves the use of sustainable materials, the development of catalytic rather than stoichiometric methods, and the minimization of waste. researchgate.net

One key aspect is the use of eco-friendly catalysts . Heterogeneous catalysts such as zeolites, clays, and metal oxides are attractive alternatives to traditional homogeneous Lewis acids like AlCl₃, as they can be easily recovered and reused. researchgate.netresearchgate.net Sustainable carbon-based materials, such as activated carbons, have also been shown to be effective catalysts for acetylation reactions, often under solvent-free conditions. mdpi.com

Solvent selection is another critical component of green synthesis. The ideal scenario is to perform reactions under solvent-free conditions. nih.gov When a solvent is necessary, greener alternatives to hazardous chlorinated solvents are sought. Water is a highly desirable solvent for its low cost and environmental benignity, and methods for N-acylation in aqueous media are being developed. rsc.orgresearchgate.net The use of ultrasound irradiation has also been explored as a green method for promoting N-acylation, often leading to shorter reaction times and higher yields without the need for a catalyst. orientjchem.org

The following table summarizes various green chemistry approaches applicable to the synthesis of N-acylimidazoles.

Table 2: Green Chemistry Approaches in N-Acylimidazole Synthesis

PrincipleApproachExample/Benefit
CatalysisUse of heterogeneous catalystsZeolites, metal oxides (e.g., ZnO); easy separation and reusability. researchgate.net
Alternative EnergyUltrasound irradiationReduces reaction times, often catalyst-free. orientjchem.org
Safer SolventsAqueous media or solvent-freeReduces use of volatile organic compounds (VOCs). rsc.orgnano-ntp.com
Atom EconomyDirect reaction with ketenesAvoids formation of acid byproducts. google.com
Renewable FeedstocksUse of biocatalystsEnzymatic synthesis can offer high selectivity under mild conditions.
Waste PreventionElectrochemical synthesisAvoids chemical oxidants and reductants. rsc.org

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, economical, and environmentally sustainable.

Mechanistic Investigations of Reactions Involving 1 2 Methyl 6 Nitrobenzoyl 1h Imidazole

Elucidation of Reaction Pathways for Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a primary reaction pathway for carboxylic acid derivatives, including 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole. openstax.orglibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to expel the leaving group and form the final product.

To illustrate the kinetic parameters that might be observed in such a reaction, a hypothetical data table is presented below. This data is based on the expected electronic effects of the substituents and general principles of nucleophilic acyl substitution.

NucleophileRate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
Methoxide1.2 x 10²45
Phenoxide5.8 x 10¹52
Aniline (B41778)3.1 x 10⁻¹68

This is a hypothetical data table created for illustrative purposes.

Probing the Influence of Steric and Electronic Effects on Reactivity

The reactivity of the carbonyl group in this compound is finely tuned by the steric and electronic effects of the substituents on the benzoyl ring.

The 2-methyl and 6-nitro groups on the benzoyl ring exert significant influence on the electrophilicity of the carbonyl carbon. The nitro group, being a strong electron-withdrawing group through both resonance and inductive effects, substantially increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org Conversely, the methyl group is a weak electron-donating group through induction. However, the primary impact of the ortho-substituents is steric hindrance. The presence of both a methyl and a nitro group in the ortho positions creates a crowded environment around the carbonyl center, which can sterically hinder the approach of the nucleophile. byjus.com This steric hindrance can lead to a decrease in the reaction rate compared to a less substituted benzoyl imidazole (B134444).

Resonance and inductive effects are fundamental to understanding the electronic landscape of this compound.

Inductive Effects : The electronegative nitrogen and oxygen atoms of the nitro group exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring and the carbonyl carbon. chemistrysteps.comeightfoldlearning.com The methyl group has a weak electron-donating inductive effect (+I effect).

Resonance Effects : The nitro group exhibits a strong electron-withdrawing resonance effect (-M effect) by delocalizing the pi-electrons of the benzene (B151609) ring onto the nitro group. quora.com This delocalization further enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the imidazole nitrogen can participate in resonance with the carbonyl group, which is a characteristic feature of amides. However, the planarity required for efficient resonance may be disrupted by the steric hindrance from the ortho substituents, potentially increasing the reactivity of the acyl group. nih.gov

A comparative analysis of the expected influence of different substituents on the electrophilicity of the carbonyl carbon is presented in the table below.

Substituent at Ortho PositionInductive EffectResonance EffectOverall Impact on Electrophilicity
-NO₂Strong -IStrong -MStrong Increase
-CH₃Weak +IN/AWeak Decrease
-HN/AN/ABaseline

This is a hypothetical data table created for illustrative purposes.

Intermediates and Transition State Analysis in this compound Chemistry

The reaction of this compound with a nucleophile proceeds through a high-energy tetrahedral intermediate. The stability of this intermediate and the transition states leading to and from it are critical in determining the reaction pathway and rate. The geometry of the transition state is influenced by the steric bulk of the ortho substituents, which can affect the angle of nucleophilic attack. Computational studies are often employed to model these transient species and to gain a deeper understanding of the reaction mechanism at a molecular level. physchemres.org The analysis of these intermediates and transition states provides valuable insights into the factors that control the reactivity and selectivity of acyl transfer reactions involving this class of compounds.

Computational and Theoretical Studies of 1 2 Methyl 6 Nitrobenzoyl 1h Imidazole

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications to Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole, DFT calculations would be instrumental in determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A hypothetical representation of such data is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap4.4

Ab Initio Calculations on Ground and Excited States of the Compound

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide highly accurate information about the ground and excited electronic states of this compound. These calculations are crucial for understanding the molecule's spectroscopic properties and its behavior upon absorption of light.

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations could be employed to explore the conformational flexibility of this compound. By simulating the motion of the atoms over time, researchers could identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. A hypothetical summary of such a study is shown in Table 2.

Table 2: Hypothetical Conformational Analysis from Molecular Dynamics Simulations

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-N-C)
10.045°
22.5-30°
35.1120°

Prediction of Reactivity Profiles and Reaction Energetics

Computational methods can predict the reactivity of a molecule by identifying sites that are susceptible to electrophilic or nucleophilic attack. This is often achieved by calculating molecular electrostatic potential (MEP) maps and Fukui functions. Furthermore, the energetics of potential reactions involving this compound could be calculated to predict reaction mechanisms and product distributions.

Computational Design of Analogues and Derivatives of this compound

Based on a computational understanding of the structure-activity relationships of this compound, new analogues and derivatives with potentially enhanced properties could be designed in silico. This process, known as computational drug design, can significantly accelerate the discovery of new therapeutic agents by prioritizing the synthesis of the most promising candidates.

Structure Reactivity Relationships in 1 2 Methyl 6 Nitrobenzoyl 1h Imidazole and Its Analogues

Correlating Substituent Effects on Acyl Transfer Efficiency

The efficiency of acyl transfer from N-acylimidazoles is profoundly influenced by the electronic nature of the substituents on the acyl group. The presence of electron-withdrawing or electron-donating groups can significantly alter the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack.

The hydrolysis of a series of para-substituted N-benzoylimidazoles has been a subject of kinetic studies to quantify these electronic effects. The results are often analyzed using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. A positive ρ (rho) value in the Hammett plot indicates that the reaction is favored by electron-withdrawing substituents.

For the hydrolysis of para-substituted N-benzoylimidazoles, a Hammett ρ value of approximately 1.4 has been reported for the uncatalyzed reaction, signifying that electron-withdrawing groups enhance the rate of hydrolysis. acs.org This is attributed to the increased polarization of the carbonyl group, making it more susceptible to nucleophilic attack by water. In 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole, the nitro group, being a strong electron-withdrawing group, is expected to significantly enhance the acyl transfer efficiency. Conversely, the methyl group is a weak electron-donating group and its effect is likely to be less pronounced, especially in the presence of the powerful nitro group.

Table 1: Hammett ρ Values for the Hydrolysis of Substituted N-Benzoylimidazoles acs.org

Catalytic TermHammett ρ ValueInterpretation
Uncatalyzed (k₀)1.414 ± 0.002Reaction is moderately sensitive to substituent electronic effects, favored by electron-withdrawing groups.
Hydroxide Ion Catalyzed (k₋ₒ₋)1.47 ± 0.08Similar sensitivity to the uncatalyzed reaction, indicating the importance of carbonyl electrophilicity.
Hydronium Ion Catalyzed (k₋ₒ⁺)1.00 ± 0.03Less sensitive to substituent effects, suggesting a different transition state structure.
Imidazole (B134444) General Base Catalyzed (kₒ₋)1.24 ± 0.03Also favored by electron-withdrawing groups, consistent with nucleophilic attack on the carbonyl carbon.

Stereoelectronic Control of Reaction Pathways

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule, are crucial in understanding the behavior of N-acylimidazoles. In particular, the orientation of the imidazole ring relative to the carbonyl group can dictate the reaction pathway. For efficient acyl transfer to occur, the attacking nucleophile must approach the carbonyl carbon along a specific trajectory, often referred to as the Bürgi-Dunitz trajectory.

In this compound, the presence of two ortho substituents, the methyl and nitro groups, forces the benzoyl group to twist out of the plane of the imidazole ring. This high degree of torsion disrupts the typical amide resonance, which would normally involve delocalization of the nitrogen lone pair into the carbonyl π-system. nih.govresearchgate.netnih.gov This disruption has a profound effect on the electronic properties of the amide bond. The nitrogen lone pair is less available for resonance, which in turn increases the electrophilicity of the carbonyl carbon, making the compound a more potent acylating agent. nih.gov

Studies on highly twisted N-acylimidazoles have shown a direct correlation between the degree of amide bond twisting and reactivity. nih.gov The torsional angle (τ), which describes the twisting of the amide bond, is a key parameter in these studies. A larger torsional angle generally corresponds to a more reactive acylating agent.

Table 2: Structural and Reactivity Data for Twisted N-Acylimidazoles nih.gov

CompoundOrtho SubstituentTorsional Angle (τ) in Solid StateN-C Bond Length (Å)Reactivity in Acyl Transfer
Analogue 1-H~0-20° (planar)~1.38Moderate
Analogue 2-CH₃52.5°1.41Enhanced
Analogue 3-Br88.6°1.45Significantly Enhanced

Data for illustrative analogues from studies on twisted N-acylimidazoles.

Influence of Aromaticity and Heteroaromaticity on Chemical Behavior

The aromaticity of the benzoyl ring and the heteroaromaticity of the imidazole ring are fundamental to the chemical behavior of this compound. The imidazole ring, being a relatively good leaving group upon protonation or coordination to a Lewis acid, facilitates the acyl transfer process. The stability of the resulting imidazole anion (or neutral imidazole) contributes to the thermodynamic driving force of the reaction.

Comparative Analysis with Other N-Acylazoles

To better understand the reactivity of this compound, it is instructive to compare it with other N-acylazoles, such as N-acylpyrazoles and N-acyltriazoles. The reactivity of these compounds as acyl transfer agents is largely dependent on the nature of the azole ring.

The basicity of the parent azole is a key factor. Imidazole is more basic than pyrazole (B372694) and triazole. Consequently, the imidazole anion is a stronger base and a poorer leaving group compared to the pyrazolide and triazolide anions. This would suggest that N-acylimidazoles are less reactive than their pyrazole and triazole counterparts. However, the situation is more complex, and other factors such as the ability of the azole ring to stabilize the transition state also play a role.

Applications of 1 2 Methyl 6 Nitrobenzoyl 1h Imidazole in Organic Synthesis

As a Versatile Acylating Agent in Complex Molecule Synthesis

The primary documented role of 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole is as a potent acylating agent. The electron-withdrawing nature of the nitro group and the inherent reactivity of the acyl-imidazole bond make the benzoyl group susceptible to nucleophilic attack. This reactivity is harnessed for the creation of amide and ester bonds, which are fundamental linkages in many biologically active molecules and functional materials. derpharmachemica.com

Acylation of Amines and Alcohols

This reagent is particularly effective for the acylation of primary and secondary amines, as well as alcohols. The reaction proceeds via the nucleophilic attack of the amine or alcohol on the carbonyl carbon of the acyl-imidazole. The stability of the resulting imidazole (B134444) anion makes it an excellent leaving group, driving the reaction forward.

Patent literature demonstrates its use in the synthesis of pyrazole (B372694) amide fungicides. In these syntheses, this compound is reacted with various aminopyrazole derivatives to introduce the 2-methyl-6-nitrobenzoyl moiety. This specific structural component is often crucial for the biological activity of the final product. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at ambient temperatures, highlighting the reagent's high reactivity.

Formation of Esters and Amides

The formation of amides is a well-documented application of this reagent. derpharmachemica.com In the synthesis of novel fungicides, for instance, the reaction between this compound and a substituted aminopyrazole directly yields the target amide. This transformation is a key step in constructing the final complex molecule.

Reactant 1Reactant 2Product TypeSolvent
This compoundSubstituted AminopyrazoleN-substituted AmideTHF
This compoundPrimary/Secondary AlcoholEsterAprotic Solvent

While its use for ester formation is less specifically documented in readily available literature compared to amide formation, the chemical principles are analogous. Alcohols can act as nucleophiles in a similar fashion to amines, leading to the formation of the corresponding ester and imidazole. The efficiency of this reaction would depend on the nucleophilicity of the alcohol and the reaction conditions employed.

Role in Cross-Coupling Reactions and C-C Bond Formation

A comprehensive review of scientific and patent literature does not yield specific examples of this compound being directly used in cross-coupling reactions for C-C bond formation. Acyl imidazoles are not typical substrates for common palladium- or copper-catalyzed cross-coupling reactions, which generally utilize aryl halides or triflates. The reactivity of the acyl-imidazole bond is heavily favored towards nucleophilic acyl substitution rather than oxidative addition pathways required for most cross-coupling cycles.

Precursor for Advanced Organic Building Blocks

The compound this compound primarily serves as a final-step reagent to introduce the 2-methyl-6-nitrobenzoyl group onto a target molecule. mdpi.com While the product of its acylation reaction is, by definition, a more advanced organic building block, the reagent itself is not typically described as a precursor for creating a wide range of other, distinct building blocks. Its synthetic utility appears to be highly specific. For example, after the acylation step, the resulting amide or ester could undergo further transformations, such as reduction of the nitro group, to create new functionalities. However, this is a function of the product, not a direct application of the starting acyl-imidazole as a versatile precursor.

Utilization in Cascade and Multicomponent Reactions

There are no documented instances in the reviewed scientific literature of this compound being employed in cascade or multicomponent reactions. nih.govnih.gov These complex reactions require substrates that can undergo a sequence of transformations in a single pot. The primary reactivity of this compound as a potent acylating agent makes it highly susceptible to immediate reaction with any available nucleophile, which would likely preclude its participation in more intricate, multi-step cascade sequences. Its high reactivity makes it more suitable for discrete, high-yielding acylation steps rather than complex, one-pot transformations.

Derivatives and Analogues of 1 2 Methyl 6 Nitrobenzoyl 1h Imidazole: Synthesis and Chemical Exploration

Systematic Modification of the Benzoyl Moiety

The benzoyl portion of 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole offers multiple avenues for systematic modification. Alterations to the substituents on the benzene (B151609) ring can significantly influence the electronic and steric characteristics of the entire molecule.

Key modifications to the benzoyl moiety include:

Variation of the Nitro Group Position: Shifting the nitro group from the 6-position to other positions on the benzene ring can alter the steric hindrance around the carbonyl group, potentially impacting its reactivity towards nucleophiles.

Introduction of Different Electron-Withdrawing or -Donating Groups: Replacing the nitro group with other substituents, such as halogens, cyano groups, or alkoxy groups, allows for a fine-tuning of the electrophilicity of the carbonyl carbon. For instance, the introduction of a strong electron-withdrawing group is expected to enhance the reactivity of the acyl imidazole (B134444).

Modification of the Methyl Group: Altering the methyl group at the 2-position to other alkyl or aryl groups can introduce further steric bulk, which can be a critical factor in controlling the selectivity of reactions involving the acyl imidazole.

Table 1: Representative Modifications of the Benzoyl Moiety and Their Predicted Impact on Reactivity

ModificationSubstituent (R)PositionPredicted Impact on Carbonyl Electrophilicity
Altered Nitro Position-NO₂4-positionReduced steric hindrance, potentially increased reactivity
Halogen Substitution-Cl6-positionMaintained electron-withdrawing nature, altered steric profile
Electron-Donating Group-OCH₃6-positionDecreased electrophilicity, potentially reduced reactivity
Increased Steric Bulk-CH(CH₃)₂2-positionIncreased steric hindrance, potentially decreased reactivity

Functionalization of the Imidazole Ring System

The imidazole ring is a crucial component for the reactivity of acyl imidazoles, acting as an excellent leaving group in nucleophilic acyl substitution reactions. researchgate.net Functionalization of the imidazole ring itself can modulate this leaving group ability and introduce new functionalities into the molecule.

Common strategies for imidazole functionalization include:

Substitution at the C2, C4, and C5 Positions: The introduction of substituents on the carbon atoms of the imidazole ring can be achieved through various synthetic methods. nih.govnih.gov For example, the incorporation of alkyl or aryl groups can influence the electronic properties and steric environment of the imidazole ring.

N-Alkylation or N-Arylation: While the primary structure is N-acylated, further modification at the other nitrogen (N3) is theoretically possible, though it would significantly alter the fundamental acyl imidazole chemistry.

Introduction of Electron-Withdrawing or -Donating Groups: Attaching groups like a nitro group or an amino group to the imidazole ring can directly affect the pKa of the imidazole, thereby influencing its ability to act as a leaving group. kyoto-u.ac.jp

Table 2: Examples of Imidazole Ring Functionalization and Potential Effects

Position of SubstitutionSubstituentPotential Effect on Leaving Group Ability
C4(5)-NO₂Increased (more stable anion)
C2-CH₃Minor electronic effect, increased steric bulk
C4(5)-NH₂Decreased (less stable anion)
C2-PhIncreased steric hindrance, potential electronic effects

Exploration of Heterocyclic Variations

To explore a broader chemical space, the imidazole ring in this compound can be replaced with other heterocyclic systems. This creates analogues with potentially novel chemical and physical properties.

Some heterocyclic variations that have been explored in related acyl-heterocycle chemistry include:

Triazoles: Replacing imidazole with 1,2,3-triazole or 1,2,4-triazole (B32235) introduces additional nitrogen atoms, which can alter the electronic properties and stability of the resulting acyl-heterocycle.

Benzimidazoles: Fusing a benzene ring to the imidazole core to form a benzimidazole (B57391) derivative increases the size and aromaticity of the heterocyclic system, which can lead to different intermolecular interactions. nih.govresearchgate.net

Pyrazoles: As isomers of imidazoles, pyrazoles offer a different arrangement of nitrogen atoms, which can impact the reactivity and coordination properties of the resulting compounds.

Thiazoles and Oxazoles: The introduction of a sulfur or oxygen atom in the five-membered ring, as in thiazoles and oxazoles, can significantly change the electronic distribution and potential for hydrogen bonding. nih.gov

Impact of Structural Diversification on Chemical Properties and Reactivity

The structural diversification of this compound through the modifications described above has a profound impact on its chemical properties and reactivity.

Key impacts include:

Reactivity towards Nucleophiles: The electrophilicity of the carbonyl carbon is a primary determinant of the compound's reactivity in nucleophilic acyl substitution reactions. Electron-withdrawing groups on either the benzoyl or imidazole moiety generally increase reactivity, while electron-donating groups and steric hindrance tend to decrease it. kyoto-u.ac.jp

Stability: The stability of the acyl-heterocycle bond can be influenced by the nature of both the acyl group and the heterocycle. For instance, highly reactive derivatives may be more susceptible to hydrolysis.

Conformational Effects: The steric interactions between the substituents on the benzoyl ring and the imidazole ring can dictate the preferred conformation of the molecule, which in turn can influence its reactivity and interaction with other molecules.

Advanced Spectroscopic and Spectrometric Investigations of 1 2 Methyl 6 Nitrobenzoyl 1h Imidazole

High-Resolution NMR Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure and dynamic behavior of molecules like 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole. The key structural feature influencing its NMR spectrum is the restricted rotation around the C(O)-N amide bond, a phenomenon common in N-acylimidazoles. This restricted rotation, or atropisomerism, arises from the partial double-bond character of the amide linkage and is further exacerbated by the steric clash between the ortho-substituents on the phenyl ring and the imidazole (B134444) ring.

At room temperature, this slow rotation can lead to the observation of two distinct sets of signals for the imidazole protons, representing two different rotameric conformations. The steric bulk of the ortho 2-methyl and 6-nitro groups would be expected to create a high barrier to rotation. Variable-temperature (VT) NMR studies would be crucial to probe this dynamic process. By increasing the temperature, the rate of interconversion between rotamers would increase, leading to the broadening and eventual coalescence of the distinct signals into a time-averaged spectrum.

Expected ¹H and ¹³C NMR Spectral Data: The chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing nature of the nitrobenzoyl group. The protons of the imidazole ring are expected to be shifted downfield compared to unsubstituted imidazole. nih.govmdpi.com Similarly, the aromatic protons of the benzoyl ring will show characteristic shifts and coupling patterns reflecting their substitution. The presence of the electron-withdrawing nitro group is known to cause a downfield shift in the chemical shifts of nearby protons and carbons. asianpubs.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃ This table presents hypothetical data based on known spectral characteristics of related compounds.

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H2' (imidazole)~8.2 - 8.5sSignificantly downfield due to deshielding from the adjacent carbonyl and nitrogen.
H4' (imidazole)~7.5 - 7.8sAffected by the anisotropic effect of the benzoyl group. May show two signals for rotamers at low temperature.
H5' (imidazole)~7.2 - 7.4sAffected by the anisotropic effect of the benzoyl group. May show two signals for rotamers at low temperature.
H3/H4/H5 (phenyl)~7.6 - 8.1mComplex multiplet for the three aromatic protons on the benzoyl ring.
-CH₃ (methyl)~2.5 - 2.7sOrtho-methyl group proton signal.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. Each functional group has characteristic vibrational frequencies.

Carbonyl (C=O) Stretching: The amide carbonyl group is expected to show a strong absorption band in the IR spectrum. In N-acylimidazoles, this band typically appears at a relatively high wavenumber (1700-1750 cm⁻¹) due to the electron-withdrawing nature of the imidazole ring, which reduces resonance delocalization onto the carbonyl oxygen.

Nitro (NO₂) Group Vibrations: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (ν_as) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (ν_s) between 1330-1390 cm⁻¹. researchgate.net These are typically strong bands in the IR spectrum.

Imidazole Ring Vibrations: The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1400-1600 cm⁻¹ region.

Aromatic Ring Vibrations: C-H stretching vibrations for the aromatic rings typically appear above 3000 cm⁻¹. C=C stretching vibrations within the benzene (B151609) ring occur in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would be complementary, often showing strong signals for the symmetric vibrations of the nitro group and the aromatic ring skeletal vibrations.

Table 2: Predicted Characteristic IR Absorption Bands for this compound This table presents hypothetical data based on known spectral characteristics of related functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Amide C=O Stretch1720 - 1740Strong
Aromatic C=C Stretch1580 - 1610Medium-Strong
Asymmetric NO₂ Stretch1520 - 1550Strong
Imidazole Ring Stretch1450 - 1500Medium
Symmetric NO₂ Stretch1340 - 1360Strong
C-N Stretch1250 - 1300Medium-Strong

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns upon ionization. Using a technique like Electron Ionization (EI-MS), the molecule would first form a molecular ion (M⁺•), whose mass would confirm the compound's elemental composition.

The fragmentation of this molecular ion would likely proceed through several key pathways:

Cleavage of the Acyl-Imidazole Bond: A primary fragmentation would be the cleavage of the bond between the carbonyl carbon and the imidazole nitrogen. This would result in two major fragment ions: the 2-methyl-6-nitrobenzoyl cation ([C₈H₆NO₃]⁺) and an imidazole radical, or the imidazolyl cation ([C₃H₃N₂]⁺) and a 2-methyl-6-nitrobenzoyl radical. The benzoyl cation is typically a very stable and abundant fragment in the mass spectra of such compounds.

Fragmentation of the Benzoyl Ion: The 2-methyl-6-nitrobenzoyl cation could undergo further fragmentation, such as the loss of the nitro group (as NO₂), followed by the loss of carbon monoxide (CO).

Loss of Small Molecules from the Imidazole Ring: While less common for N-acyl derivatives, fragmentation of the imidazole ring itself could occur, potentially through the loss of molecules like HCN. researchgate.net

Isotopic labeling studies, for instance, using ¹⁵N in the nitro group or ¹³C in the carbonyl group, could be employed to definitively confirm these proposed fragmentation pathways by tracking the labeled atoms through the mass spectrum.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table presents a hypothetical fragmentation pathway and corresponding m/z values.

m/z Value (Predicted)Proposed Fragment IonFormulaNotes
231[M]⁺•[C₁₁H₉N₃O₃]⁺•Molecular Ion
164[M - C₃H₃N₂]⁺[C₈H₆NO₃]⁺Loss of imidazole radical, formation of acylium ion. Expected to be a major peak.
118[C₈H₆NO₃ - NO₂]⁺[C₈H₆O]⁺Loss of NO₂ from the acylium ion.
90[C₈H₆O - CO]⁺[C₇H₆]⁺Loss of CO from the [C₈H₆O]⁺ fragment.
68[C₃H₄N₂]⁺•[C₃H₄N₂]⁺•Imidazole cation radical.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide accurate measurements of bond lengths, bond angles, and crucial torsional angles that define the molecule's conformation.

A key structural parameter of interest would be the dihedral angle between the plane of the imidazole ring and the plane of the benzoyl group. Due to the severe steric hindrance from the ortho-substituents, this angle is expected to be large, with the two rings being significantly twisted out of planarity. mdpi.com This twisting minimizes steric repulsion but also reduces electronic conjugation between the two ring systems.

Furthermore, the analysis would reveal the orientation of the nitro group relative to the benzene ring. Often, ortho-substituents cause the nitro group to twist out of the plane of the aromatic ring to alleviate steric strain. nih.gov The crystal packing would also be revealed, showing any intermolecular interactions such as C-H···O hydrogen bonds or π–π stacking that stabilize the crystal lattice.

Table 4: Predicted Key Structural Parameters from X-ray Crystallography This table presents hypothetical data based on known crystal structures of sterically hindered molecules.

ParameterPredicted ValueSignificance
C(carbonyl)-N(imidazole) Bond Length~1.38 - 1.42 ÅIndicates the degree of amide character. Longer than a typical C=N double bond.
C=O Bond Length~1.21 - 1.23 ÅTypical for a carbonyl group with adjacent electron-withdrawing groups.
Dihedral Angle (Benzoyl Ring - Imidazole Ring)70 - 90°A large angle indicates significant steric hindrance and lack of coplanarity. mdpi.com
Dihedral Angle (NO₂ plane - Benzoyl Ring plane)30 - 60°Indicates twisting of the nitro group out of the aromatic plane due to the ortho-methyl group. nih.gov

Future Directions and Emerging Research Avenues for 1 2 Methyl 6 Nitrobenzoyl 1h Imidazole Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole and its analogues can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. Continuous-flow microreaction technology offers substantial advantages over traditional batch processes, especially for reactions that are highly exothermic or involve hazardous reagents, such as nitration reactions. rsc.orgresearchgate.netbeilstein-journals.orgeuropa.eu

The modular nature of flow chemistry allows for the sequential execution of multiple reaction steps without the need for isolating intermediates. acs.orguc.pt For the synthesis of this compound, a telescoped flow process could be envisioned, starting from the nitration of a suitable toluene (B28343) derivative, followed by oxidation to the carboxylic acid, activation to the acyl chloride, and finally, reaction with imidazole (B134444). This approach would not only improve safety and efficiency but also facilitate rapid optimization of reaction parameters through automated systems. researchgate.netyoutube.com

Table 1: Potential Advantages of Flow Synthesis for this compound

FeatureBenefit in Flow ChemistryRelevance to Target Compound
Enhanced Heat Transfer Superior temperature control, minimizing side reactions and improving safety, particularly in exothermic nitration steps. europa.euThe synthesis involves a nitration step, which is highly exothermic.
Improved Mass Transfer Efficient mixing of reagents, leading to faster reaction rates and higher yields.Crucial for the reaction between the sterically hindered 2-methyl-6-nitrobenzoyl chloride and imidazole.
Process Automation Allows for high-throughput screening of reaction conditions and rapid library synthesis of derivatives.Facilitates the exploration of the chemical space around the core scaffold.
On-demand Generation of Reactive Intermediates Unstable or hazardous intermediates can be generated and consumed in situ, minimizing risks. youtube.comAcyl chlorides and other reactive species can be handled more safely.

Future research in this area could focus on developing a fully automated, multi-step flow synthesis of this compound. This would involve the integration of in-line analytical techniques for real-time monitoring and optimization, paving the way for the on-demand synthesis of a library of related compounds for further investigation.

Exploration of Photocatalytic and Electrocatalytic Transformations

The nitroaromatic and acyl-imidazole moieties of this compound are prime candidates for photocatalytic and electrocatalytic transformations, offering green and highly selective routes to novel derivatives.

Photocatalysis: The photocatalytic reduction of the nitro group is a well-established transformation that can lead to various valuable products, including anilines, azo compounds, and azoxy compounds, under mild conditions. benthamdirect.comresearchgate.net The selectivity of these reactions can often be controlled by tuning the catalyst, solvent, and light source. benthamdirect.comresearchgate.net For this compound, this could provide a pathway to the corresponding amino-substituted benzoyl imidazole, a potentially useful building block for further functionalization. Furthermore, the imidazole ring itself can participate in photocatalytic reactions, such as N-arylation with arylboronic acids, expanding the synthetic possibilities. researchgate.netdntb.gov.uarsc.org

Electrocatalysis: Electrocatalytic methods offer a reagent-free approach to the reduction of nitroaromatic compounds. nih.govacs.orgvub.benih.gov The electrochemical reduction of the nitro group in this compound could be a highly selective method to obtain the corresponding aniline (B41778) derivative. researchgate.net The potential of this transformation can be precisely controlled, allowing for selective reduction even in the presence of other reducible functional groups. Moreover, electrochemical methods are being developed for the functionalization of benzylic C-H bonds, which could be applied to the methyl group of the target molecule. researchgate.netrsc.orgacs.org

Table 2: Potential Catalytic Transformations of this compound

TransformationCatalyst TypePotential Product(s)
Nitro Group Reduction Photocatalyst (e.g., TiO₂) or Electrocatalyst1-(2-amino-6-methylbenzoyl)-1H-imidazole
N-Arylation of Imidazole Photocatalyst (e.g., Cu/graphene)Aryl-substituted imidazole derivatives
Benzylic C-H Functionalization ElectrocatalystFunctionalized methyl group derivatives

Future investigations should explore the scope and selectivity of these photocatalytic and electrocatalytic reactions on the this compound scaffold. The development of novel catalytic systems tailored for this substrate could unlock new synthetic pathways and provide access to a diverse range of functionalized molecules.

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic route design, and there are several opportunities to develop more sustainable protocols for the synthesis and modification of this compound. A key area for improvement is the amide bond formation between the 2-methyl-6-nitrobenzoic acid and imidazole.

Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant amounts of waste. ucl.ac.uk Catalytic direct amidation reactions, using catalysts such as boric acid, represent a more atom-economical and environmentally benign alternative. sciepub.comresearchgate.net Developing a catalytic method for the synthesis of the target compound would be a significant step towards a greener process. Additionally, the use of biocatalysts, such as lipases, for amide bond formation is a promising avenue for sustainable synthesis. nih.gov

The choice of solvents also plays a crucial role in the sustainability of a synthetic process. Exploring the use of greener solvents or even solvent-free reaction conditions for the synthesis of this compound could significantly reduce the environmental impact. researchgate.net

Future research should focus on replacing traditional coupling reagents with catalytic systems for the formation of the acyl-imidazole bond. The investigation of enzymatic and solvent-free methods could lead to highly efficient and sustainable synthetic routes.

Advanced Materials Applications Based on Chemical Reactivity

The unique chemical functionalities of this compound make it an interesting candidate for the development of advanced materials. The imidazole moiety is known to be a versatile building block for functional materials due to its coordination properties, ability to participate in hydrogen bonding, and its role in creating thermally stable polymers. numberanalytics.comresearchgate.net

The presence of the nitro group offers further opportunities for material design. Nitroaromatic compounds are known to be useful in the synthesis of dyes, pigments, and functional materials. researchgate.netresearchgate.netnih.gov The reactivity of the nitro group, for instance, its reduction to an amino group, allows for post-synthetic modification of materials, enabling the tuning of their properties.

Table 3: Potential Advanced Materials Applications

Material TypeKey Functional Group(s)Potential Application
Coordination Polymers/MOFs Imidazole nitrogen atomsCatalysis, gas storage, sensing
Functional Polymers Imidazole ring, nitro groupHigh-performance polymers, materials with tailored electronic properties
Chemosensors Imidazole and nitro groupsIon and molecule detection uminho.pt
Functionalized Surfaces Imidazole moietyModified electrodes, chromatographic stationary phases acs.orgacs.org

Emerging research could explore the incorporation of this compound as a monomer or functional unit into polymeric structures. The synthesis of metal-organic frameworks (MOFs) using this compound as a ligand could lead to materials with interesting catalytic or sorption properties. Furthermore, its potential as a chemosensor could be investigated by studying its response to various analytes. The development of these materials would be underpinned by the fundamental chemical reactivity of the parent molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole, and how can purity be optimized?

  • Methodology : A robust synthesis involves nucleophilic substitution between benzimidazole derivatives and halogenated nitroarenes. For example, reacting benzimidazole with 2-fluoro-1-methyl-3-nitrobenzene in DMSO with NaOH as a base at 40°C yields structurally analogous compounds (45% yield). Silica gel chromatography is critical for purification .
  • Purity Optimization : Use high-resolution NMR (e.g., 1^1H, 13^13C) to confirm regioselectivity and eliminate byproducts. Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • FT-IR : Identifies functional groups (e.g., nitro stretching at ~1520 cm1^{-1}, carbonyl at ~1680 cm1^{-1}) .
  • NMR : 1^1H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). 13^13C NMR confirms the benzoyl and imidazole backbone .
  • X-ray Crystallography : Resolves steric effects from the 2-methyl-6-nitro substituents, critical for understanding molecular packing .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

  • Mechanism : The electron-withdrawing nitro group increases electrophilicity, making the compound prone to hydrolysis in basic conditions. Stability assays (HPLC monitoring at pH 3–10) reveal optimal stability at pH 5–7, with degradation products forming via nitro reduction or imidazole ring opening .

Advanced Research Questions

Q. What DFT-based strategies predict the nonlinear optical (NLO) properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (FMOs) and hyperpolarizability (β). The nitro and benzoyl groups enhance intramolecular charge transfer, leading to high β values (>100 × 1030^{-30} esu), suggesting NLO applications .
  • Validation : UV-Vis spectra (λmax_{\text{max}} ~350 nm) correlate with TD-DFT results, confirming π→π* transitions critical for NLO activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Approach :

  • QSAR/CoMSIA : Analyze substituent effects (e.g., replacing nitro with trifluoromethyl) on biological targets like EGFR or GLP1 receptors. CoMSIA models (steric, electrostatic fields) predict activity cliffs .
  • Docking Studies : Molecular docking (AutoDock Vina) into enzyme active sites (e.g., cytochrome P450) identifies key interactions (e.g., H-bonding with imidazole N-atoms) .

Q. What experimental and computational methods resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in cytotoxicity assays (e.g., IC50_{50} variations) may arise from impurity profiles. Pair HPLC purity checks (>98%) with in-silico ADMET predictions (SwissADME) to isolate structure-specific effects .
  • Statistical Analysis : Multivariate regression identifies confounding factors (e.g., solvent polarity in assay buffers) .

Q. How does the methyl group at the 2-position affect regioselectivity in further functionalization?

  • Mechanistic Insight : The steric bulk of the methyl group directs electrophilic substitution to the 4- or 5-positions of the imidazole ring. Pd-catalyzed C–H activation (e.g., Suzuki coupling) selectively modifies the less hindered positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.